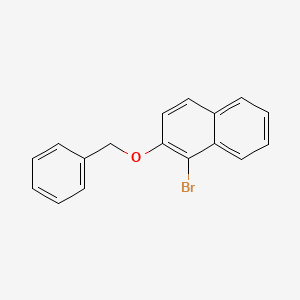

2-Benzyloxy-1-bromonaphthalene

Vue d'ensemble

Description

2-Benzyloxy-1-bromonaphthalene is a compound that likely shares characteristics with other naphthalene derivatives, including those used in organic synthesis, materials science, and pharmaceutical research. Naphthalene derivatives are notable for their aromaticity and the potential for diverse functionalization, which makes them valuable intermediates in chemical synthesis.

Synthesis Analysis

The synthesis of related naphthalene derivatives involves multi-step reactions starting from readily available precursors. For instance, a convenient four-step synthesis of benzo[c]naphtho[2,1-p]chrysene, a polycyclic aromatic hydrocarbon (PAH) related to 2-benzyloxy-1-bromonaphthalene, starts from α-tetralone and 2-bromonaphthalene, highlighting the feasibility of synthesizing complex naphthalene structures from simpler ones (Hagen & Scott, 1996).

Molecular Structure Analysis

Naphthalene derivatives are known for their planar structures due to the aromatic systems they contain. The molecular structure is crucial in determining the chemical reactivity and physical properties of these compounds. X-ray crystallography and computational methods are commonly used for structural analysis, providing insights into the arrangement of atoms within the molecule and the potential for intermolecular interactions.

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic aromatic substitution, and palladium-catalyzed coupling reactions. For example, the electrophilic cyclization of diaryl-2,3-allenyl ethers with N-bromosuccinimide yields highly functionalized 2-bromonaphthalenes, demonstrating the versatility of naphthalene derivatives in synthetic chemistry (Wang, Li, Fu, & Ma, 2014).

Applications De Recherche Scientifique

1. Chemical Reactions and Formation of Hazardous Byproducts

2-Benzyloxy-1-bromonaphthalene, through its derivatives like bromonaphthalene, is studied in the context of the formation of hazardous byproducts. For instance, research by Evans and Dellinger (2003, 2005) examines the formation of dioxins and furans from the high-temperature pyrolysis and oxidation of brominated hydrocarbons, including bromonaphthalene. These processes are relevant in understanding the environmental impact of waste incineration and accidental fires involving materials with brominated hydrocarbons (Evans & Dellinger, 2003), (Evans & Dellinger, 2005).

2. Organic Synthesis

2-Benzyloxy-1-bromonaphthalene is involved in various organic synthesis processes. Wang et al. (2014) demonstrate its use in the electrophilic cyclizations of diaryl-2,3-allenyl ethers, leading to the creation of highly functionalized 2-bromonaphthalenes. This highlights its role in creating complex organic compounds with potential applications in pharmaceuticals and materials science (Wang, Li, Fu, & Ma, 2014).

3. Photoinduced Electron Transfer Reactions

Research by Bouchet et al. (2016) explores the initiation step in the photoinduced electron transfer reaction involving 1-bromonaphthalene. This study contributes to the understanding of electron transfer mechanisms in organic compounds, which can be crucial for developing advanced materials and photovoltaic devices (Bouchet, Pierini, Brunetti, & Argüello, 2016).

4. Potential in Medical Research

While 2-Benzyloxy-1-bromonaphthalene itself is not directly involved in medical applications, its derivatives and related compounds have been studied. For example, Sherekar, Kakade, and Padole (2021) explore the synthesis of derivatives of bromonaphthalene with potential antimicrobial activities, indicating its indirect relevance in medical research (Sherekar, Kakade, & Padole, 2021).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-2-phenylmethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-17-15-9-5-4-8-14(15)10-11-16(17)19-12-13-6-2-1-3-7-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQRFYFSXMDHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-1-bromonaphthalene | |

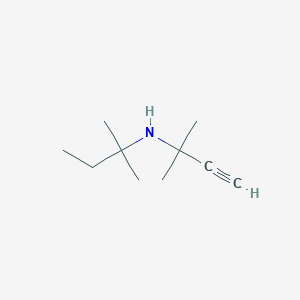

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

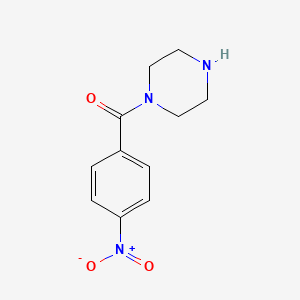

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)